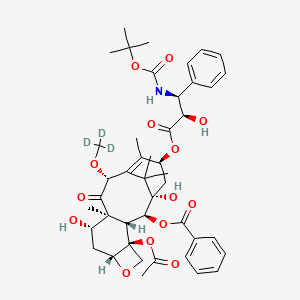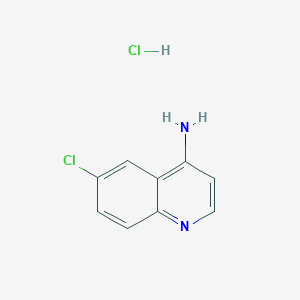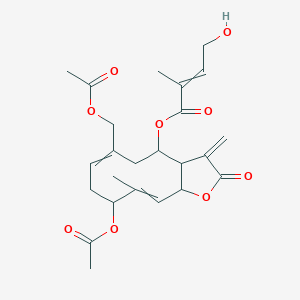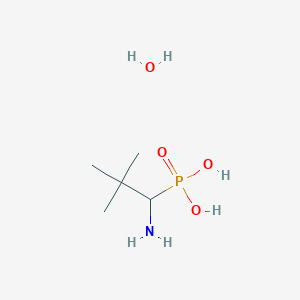
6-Raloxifene-β-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Raloxifene-β-D-glucopyranoside is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is characterized by the glucuronidation at the 6’ position of the benzothiophene structure. It is known for its selective and orally active estrogen receptor antagonistic properties. This compound is primarily used for inhibiting bone loss and resorption, and lowering lipid levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Raloxifene-β-D-glucopyranoside involves the glucuronidation of Raloxifene at the 6’ position. The process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperature and pH to ensure the selective glucuronidation at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to maximize yield and purity. The production is carried out in specialized reactors that allow precise control over temperature, pressure, and other reaction parameters .
化学反応の分析
Types of Reactions
6-Raloxifene-β-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzothiophene ring.
Substitution: Substitution reactions can occur at different positions on the benzothiophene ring, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature, pH, and solvent systems .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted benzothiophene compounds. These products have varying biological activities and can be used for different research applications .
科学的研究の応用
6-Raloxifene-β-D-glucopyranoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glucuronidation reactions and the synthesis of glucuronide derivatives.
Biology: Investigated for its effects on estrogen receptors and its potential role in modulating estrogenic activity in various biological systems.
Medicine: Explored for its potential therapeutic applications in preventing bone loss, reducing lipid levels, and treating conditions related to estrogen receptor modulation.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
作用機序
6-Raloxifene-β-D-glucopyranoside exerts its effects by selectively binding to estrogen receptors, particularly estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This binding inhibits the receptor’s activity, leading to reduced estrogenic effects in tissues such as bone and lipid metabolism. The compound’s glucuronidation at the 6’ position enhances its selectivity and oral bioavailability .
類似化合物との比較
Similar Compounds
Raloxifene: The parent compound, known for its selective estrogen receptor modulation properties.
Tamoxifen: Another SERM used in the treatment of breast cancer and osteoporosis.
Toremifene: A SERM similar to Tamoxifen, used in the treatment of breast cancer
Uniqueness
6-Raloxifene-β-D-glucopyranoside is unique due to its glucuronidation at the 6’ position, which enhances its selectivity and oral bioavailability compared to other SERMs. This modification allows for more targeted therapeutic effects and reduced side effects .
特性
CAS番号 |
334758-18-8 |
|---|---|
分子式 |
C₃₄H₃₇NO₉S |
分子量 |
635.72 |
同義語 |
[6-(β-D-Glucopyranosyloxy)-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1142188.png)






